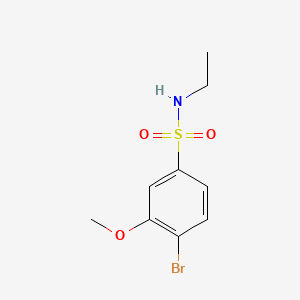
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde consists of a benzene ring with a chlorine atom and a 2,4-dimethylphenoxy group attached to it . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Oxidation and Derivatization Reactions
4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde, while not directly mentioned, may be inferred to participate in various chemical reactions based on studies involving similar chloro- and dimethyl-substituted benzaldehydes. For instance, benzaldehydes have been utilized in the highly stereoselective synthesis of glycidamide derivatives through reactions with stabilized sulfur ylides, showcasing their role in generating important chemical intermediates (Fernández et al., 1990). Additionally, chlorophenols, which share structural similarities, have been derivatized using specific reagents for analytical purposes, such as in the HPLC-fluorescence determination of pharmaceuticals, indicating the potential of chloro-dimethylphenoxy benzaldehydes in analytical chemistry (Gatti et al., 1997).
Synthesis of Complex Molecules
Chloro-substituted benzaldehydes are key intermediates in the synthesis of more complex molecules. For example, they have been employed in the formation of trioxanes from cyclic allylic hydroperoxides, illustrating their utility in creating compounds with potential biological activity (Jefford et al., 1984). Such reactions highlight the versatility of chloro-substituted benzaldehydes in synthetic organic chemistry and their potential applications in developing new therapeutic agents.
Catalysis and Polymerization
In the field of catalysis, chloro-substituted benzaldehydes have been investigated for their roles in oxidative reactions, such as the oxidation of methoxy benzaldehydes, providing insights into reaction mechanisms and kinetics (Malik et al., 2016). These studies contribute to our understanding of how these compounds can be used in catalytic processes, potentially leading to more efficient and selective synthesis methods.
Environmental and Pharmaceutical Applications
The structural motifs present in 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde are also relevant in environmental and pharmaceutical contexts. Research on the degradation of chloro-dimethylphenols under advanced oxidation processes sheds light on the environmental fate of such compounds and their removal from water sources (Li et al., 2020). Moreover, derivatives of chloro-dimethylphenoxy compounds have been explored for their antiparasitic activity, indicating potential pharmaceutical applications (Azas et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWPFSNFHEETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

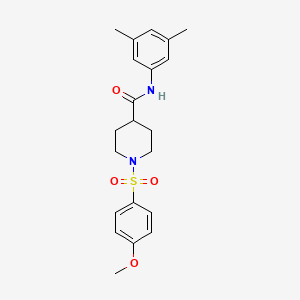

![methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2613096.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2613100.png)
![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)
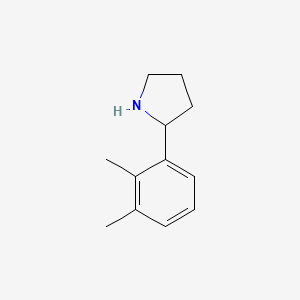
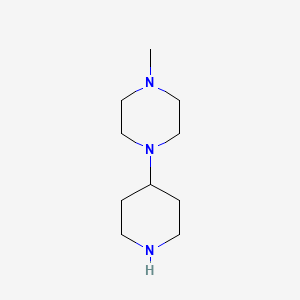
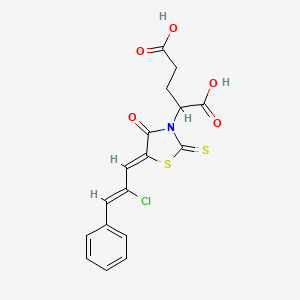
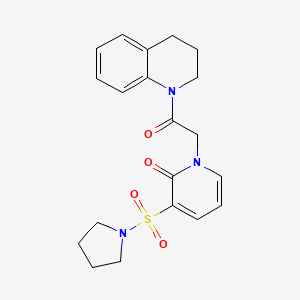

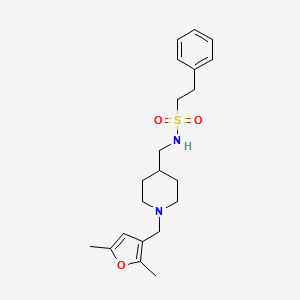
![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)
![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)
